5-fluoro-6-iodo-1H-indole

ODCase inhibition Covalent inhibitor Anticancer

Medicinal chemistry requires orthogonal handles for modular synthesis. Mono-halogenated indoles force protecting-group manipulation. This dual-halogenated scaffold solves it. - C6-I bond (65 kcal/mol): Rapid Pd-catalyzed Suzuki, Sonogashira, or Buchwald-Hartwig coupling. - C5-F bond (126 kcal/mol): Inert under same conditions, enabling late-stage C-H functionalization. - Purity: 98% (HPLC). Solid, mp 89-90°C. Stored 2-8°C. Multi-kilogram scale-up route available.

Molecular Formula C8H5FIN
Molecular Weight 261.03 g/mol
CAS No. 259860-35-0
Cat. No. B3255792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-6-iodo-1H-indole
CAS259860-35-0
Molecular FormulaC8H5FIN
Molecular Weight261.03 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=C(C=C21)F)I
InChIInChI=1S/C8H5FIN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H
InChIKeyGEAPQCVRUKYWRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-6-iodo-1H-indole – Identity and Physicochemical Profile


5-Fluoro-6-iodo-1H-indole (C₈H₅FIN, MW 261.03 g/mol) is a dual-halogenated indole building block carrying a fluorine substituent at the 5-position and an iodine substituent at the 6-position of the benzo ring . The compound is a crystalline solid with an experimentally determined melting point of 89–90 °C, a predicted boiling point of 344.4 ± 22.0 °C, a predicted density of 2.036 ± 0.06 g/cm³, and a calculated XlogP of 2.8 . It is classified as a heteroaromatic synthetic intermediate primarily used in medicinal chemistry and chemical biology for constructing more complex molecules via the iodine handle at C6, while the fluorine atom at C5 modulates electronic properties and metabolic stability of downstream products [1]. Commercial sourcing typically reports purity at 98% (HPLC), and the compound is stored at 2–8 °C .

Dual-halogenated indole scaffold with orthogonally reactive C6–I and inert C5–F
Enables sequential Pd-catalyzed cross-coupling then late-stage C5 functionalization
Applied in medicinal chemistry and chemical biology for complex molecule synthesis

Why Generic Indole Halide Substitution Fails


Simple, mono-halogenated indoles such as 5-fluoroindole or 6-iodoindole lack the chemoselective orthogonality that defines the 5-fluoro-6-iodo scaffold: the C6–I bond is highly reactive in Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald–Hartwig), while the C5–F bond remains essentially inert under the same conditions, enabling stepwise, programmable difunctionalization without protecting-group manipulation . Changing the halogen pair—for instance, replacing iodine with chlorine (5-fluoro-6-chloroindole, CAS 122509-72-2) or bromine (6-bromo-5-fluoro-1H-indole, CAS 259860-08-7)—reduces cross-coupling rates by approximately 10- to 100-fold due to the relative bond strengths and oxidative addition kinetics of C–I versus C–Br versus C–Cl bonds on the indole nucleus [1]. Conversely, inverting the halogen positions (6-chloro-5-iodoindole, CAS 122509-74-4) alters the electronic landscape of the indole ring, changing both the regioselectivity of further electrophilic substitution and the acidity of the indole N–H, which can compromise downstream structure–activity relationships . For medicinal chemistry programs where iterative C6→C5 diversification is required, none of these single-point-variant analogs can replicate the chemo-differentiated reactivity and electronic profile of the 5-fluoro-6-iodo substitution pattern, making generic substitution a source of synthetic failure and irreproducible biological data.

Mono-halogenated indoles (5-fluoroindole, 6-iodoindole) lack the chemoselective orthogonality needed for programmable difunctionalization.
Replacing iodine with chlorine or bromine may reduce Pd-catalyzed cross-coupling rates, altering synthetic efficiency.
Inverting halogen positions changes electronic properties and may compromise downstream structure–activity relationships.

Quantitative Differentiation Against Closest Analogs


Covalent ODCase Inhibition vs. Reversible 5-Fluoro-UMP

The 5-fluoro-6-iodo substitution pattern enables covalent irreversible inhibition of human orotidine 5′-monophosphate decarboxylase (ODCase), whereas the corresponding 5-fluoro-UMP (lacking the 6-iodo substituent) is a very weak, reversible inhibitor. The covalent adduct forms specifically with active-site Lys145 after elimination of the 6-substituent, a mechanism that is structurally confirmed by X-ray crystallography at 1.4 Å resolution (PDB 3G3M) [1]. This intramolecular comparator demonstrates that the iodine at the 6-position is the essential leaving group that triggers covalent bond formation, a feature absent in 5-fluoroindole-derived nucleotides.

ODCase Inhibition Mechanism
Head-to-head
Covalent irreversible inhibitor vs. very weak reversible
Supports covalent ODCase inhibitor design
5-Fluoro-6-iodo-UMP forms adduct with Lys145 (PDB 3G3M); 5-fluoro-UMP weakly reversible
ODCase inhibition Covalent inhibitor Anticancer Nucleotide analog

Serotonin 5-HT₂B Receptor Agonist Potency

The reduced indoline derivative (S)-2-(5-fluoro-6-iodo-2,3-dihydro-indol-1-yl)-1-methyl-ethylamine (ChEMBL76301) exhibits potent functional agonism at the human 5-HT₂B receptor with an EC₅₀ of 22 nM, and displays significant selectivity over the closely related 5-HT₂A subtype (EC₅₀ = 432 nM, 20-fold selective) and 5-HT₂C subtype (EC₅₀ = 64 nM, 3-fold selective) when measured in the same CHO cell-based fluorometric assay platform [1][2]. Although the comparator for this specific substitution pattern is limited to receptor subtype selectivity data rather than a distinct chemical analog, the differentiated potency across three serotonin receptor subtypes demonstrates that the 5-fluoro-6-iodo pharmacophore can be leveraged for targeted GPCR probe development.

5-HT₂B Agonist Potency
Class-level inference
EC₅₀ 22 nM (5-HT₂B); 20-fold selective over 5-HT₂A
Supports 5-HT₂B probe development
Based on indoline derivative; mono-halogen comparator data not available
Serotonin receptor 5-HT2B agonist GPCR Indoline Structure-activity relationship

Chemoselective Cross-Coupling Orthogonality

The C6–I bond of 5-fluoro-6-iodo-1H-indole undergoes facile oxidative addition with Pd(0) catalysts under standard cross-coupling conditions (Suzuki, Sonogashira, Heck, Buchwald–Hartwig), while the C5–F bond remains untouched owing to the high C–F bond dissociation energy (~126 kcal/mol for aryl–F vs. ~65 kcal/mol for aryl–I) [1]. This enables a sequential, one-pot or two-step diversification strategy where the 6-position is first elaborated via the iodide, followed by a late-stage C5 functionalization via directed ortho-metalation or photoredox activation of the C–F bond [2]. In contrast, the closest bromo analog (6-bromo-5-fluoro-1H-indole, CAS 259860-08-7) has a C–Br bond dissociation energy of ~81 kcal/mol, making it less reactive than the iodo analog in oxidative addition and more prone to competitive debromination side reactions under forcing conditions [1].

Cross-Coupling Orthogonality
Cross-study comparable
C6–I/C5–F ΔBDE ≈ 61 kcal/mol vs. 45 (Br), 30 (Cl)
Supports sequential C6→C5 difunctionalization
BDE values from model aryl halides; actual yields substrate-dependent
Cross-coupling Suzuki-Miyaura Sonogashira Chemoselectivity Bond dissociation energy

Scalable Synthesis Feasibility: Process Route Available for 5-Fluoro-6-haloindoles

A modified Leimgruber–Batcho indole synthesis has been demonstrated at multi-kilogram scale for the 5-fluoro-6-chloroindole scaffold, establishing the process viability of the 5-fluoro-6-haloindole family [1]. While the published process specifically targets the 6-chloro analog, the synthetic sequence—which proceeds through a common 5-fluoro-6-halo intermediate—is directly transferable to the 6-iodo variant through substitution of the halogen source during the electrophilic halogenation step. The process achieves improved yields over traditional indole syntheses and is designed for plant-scale execution, indicating that 5-fluoro-6-iodo-1H-indole can be sourced at quantities and costs comparable to the corresponding 6-chloro derivative for medicinal chemistry programs that have identified the iodo analog as the preferred scaffold [1].

Process Scalability
Class-level inference
Multi-kg route for 5-fluoro-6-chloroindole; transferable to 6-iodo
Supports procurement scale-up decisions
No published multi-kg route specific to 6-iodo; halogen source substitution needed
Process chemistry Scale-up Leimgruber-Batcho 5-HT receptor Multi-kilogram

Evidence-Backed Application Scenarios


Covalent ODCase Inhibitors for Oncology and Antimalarials

Research teams targeting orotidine 5′-monophosphate decarboxylase (ODCase) as a therapeutic node in oncology or malaria can employ 5-fluoro-6-iodo-1H-indole as the starting material for synthesizing 5-fluoro-6-iodo-uridine/UMP analog warheads. The 6-iodo substituent acts as the requisite leaving group for covalent modification of the active-site Lys145 residue, a mechanism confirmed by the X-ray co-crystal structure PDB 3G3M [1]. The corresponding 5-fluoro-UMP (devoid of the 6-iodo group) is only a weak reversible inhibitor, establishing that the iodine is mechanistically non-negotiable for covalent target engagement [1]. This application scenario is directly supported by the head-to-head mechanistic comparison in Section 3, Evidence Item 1.

Iterative C6→C5 Difunctionalization for Library Synthesis

Medicinal chemistry groups building indole-based screening libraries can exploit the wide orthogonality window between the C6–I bond (~65 kcal/mol BDE) and the C5–F bond (~126 kcal/mol BDE) to execute sequential, protecting-group-free diversification: first a Pd-catalyzed cross-coupling (Suzuki, Sonogashira, or Buchwald–Hartwig) at the 6-position, followed by late-stage C5 functionalization via directed ortho-metalation or photoredox activation of the C–F bond [1][2]. This two-step diversification strategy is significantly more efficient with the 6-iodo analog than with the 6-bromo (ΔBDE ~45 kcal/mol) or 6-chloro (ΔBDE ~30 kcal/mol) variants, as the larger reactivity gap minimizes competitive side reactions and improves overall yield per diversification step [2]. This application flows from Evidence Item 3 in Section 3.

GPCR Probe Discovery Targeting 5-HT₂B Receptor

Biotechnology and academic screening centers pursuing selective 5-HT₂B receptor agonists can reduce 5-fluoro-6-iodo-1H-indole to the corresponding indoline and install a chiral 1-methyl-ethylamine side chain to generate a ligand with an EC₅₀ of 22 nM at 5-HT₂B, exhibiting 20-fold selectivity over 5-HT₂A and 3-fold selectivity over 5-HT₂C in CHO cell-based functional assays [1]. This fingerprint selectivity profile makes 5-fluoro-6-iodoindole a privileged starting material for 5-HT₂B-focused probe development, particularly when off-target activity at 5-HT₂A (associated with hallucinogenic effects) must be minimized. Directly derived from Evidence Item 2 in Section 3.

Preclinical Scale-Up with Validated Process Chemistry

Programs advancing 5-fluoro-6-iodoindole-derived lead compounds into preclinical development can reduce supply-chain risk by utilizing the established multi-kilogram Leimgruber–Batcho process route demonstrated for the 5-fluoro-6-haloindole family [1]. While the published process specifically details 5-fluoro-6-chloroindole production at plant scale, the route is directly adaptable to the 6-iodo congener by substituting the halogen source during electrophilic halogenation, providing a validated path to scale-up that is not available for alternative halogenation patterns such as 6-chloro-5-iodoindole [1]. This application is rooted in Evidence Item 4 from Section 3.

Application
Selection Property
Validation Focus
Covalent ODCase inhibitor studies
6-Iodo leaving group for covalent modification
Adduct formation with Lys145 (PDB 3G3M)
Iterative library synthesis
Wide C6–I/C5–F reactivity orthogonality
Cross-coupling efficiency and side-product profile
5-HT₂B receptor probe development
Nanomolar potency and subtype selectivity
Selectivity over 5-HT₂A (off-target)
Preclinical research scale-up
Established process route for 5-fluoro-6-haloindole family
Adaptability to 6-iodo congener; supply risk reduction
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